1-Bromo-4-pentylbenzene

Liquid Crystal Synthesis Cross-Coupling Reactions Solubility Optimization

1-Bromo-4-pentylbenzene is a para-substituted aryl bromide (C₁₁H₁₅Br, MW 227.14) characterized by a linear five-carbon alkyl chain. It is a colorless to pale yellow liquid at 20°C with a density of 1.272 g/mL at 25°C and a boiling point of 203-204°C.

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
CAS No. 51554-95-1
Cat. No. B053511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-pentylbenzene
CAS51554-95-1
Synonyms1-Bromo-4-pentylbenzene;  4-Pentylbromobenzene;  4-n-Pentylbromobenzene;  p-Pentylbromobenzene;  p-Pentylphenyl Bromide; 
Molecular FormulaC11H15Br
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)Br
InChIInChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3
InChIKeySGCJPYYTVBHQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-pentylbenzene (CAS 51554-95-1) Technical Profile for Research and Industrial Procurement


1-Bromo-4-pentylbenzene is a para-substituted aryl bromide (C₁₁H₁₅Br, MW 227.14) characterized by a linear five-carbon alkyl chain [1]. It is a colorless to pale yellow liquid at 20°C with a density of 1.272 g/mL at 25°C and a boiling point of 203-204°C . Classified within 4-alkylbromobenzenes, it serves primarily as a building block for liquid crystal (LC) synthesis via palladium-catalyzed cross-coupling reactions .

Why 1-Bromo-4-pentylbenzene Cannot Be Replaced by Other 4-Alkylbromobenzenes Without Impact


Substituting 1-bromo-4-pentylbenzene with a shorter (e.g., butyl) or longer (e.g., hexyl) alkyl chain analog alters critical molecular properties, including hydrophobicity (XLogP3), boiling point, and steric profile [1]. These changes directly affect reaction yields in cross-coupling reactions and the mesogenic behavior of resultant liquid crystal monomers, making direct substitution unsuitable for applications requiring specific phase transition temperatures or solubility characteristics [2].

Quantitative Differentiation: 1-Bromo-4-pentylbenzene vs. Closest Analogs


Comparative Hydrophobicity: 1-Bromo-4-pentylbenzene Offers Intermediate XLogP3 Between Butyl and Hexyl Analogs

1-Bromo-4-pentylbenzene exhibits an XLogP3 value of 4.8, representing an intermediate hydrophobicity compared to 1-bromo-4-butylbenzene (XLogP3 = 4.4) and 1-bromo-4-hexylbenzene (XLogP3 = 5.2) [1]. This quantifiable difference directly impacts solubility in organic solvents and partitioning behavior, critical for liquid crystal formulation and cross-coupling reaction design.

Liquid Crystal Synthesis Cross-Coupling Reactions Solubility Optimization

Boiling Point Differentiation: 1-Bromo-4-pentylbenzene Provides Distinct Distillation Window for Purification

The boiling point of 1-bromo-4-pentylbenzene is 203-204°C at atmospheric pressure, distinctly higher than that of 1-bromo-4-hexylbenzene (145°C at 0.9 mmHg) and lower than estimated values for longer-chain analogs [1]. This provides a specific distillation range that can be exploited for purification and separation from homologous impurities.

Chemical Purification Distillation Process Chemistry

Density and Refractive Index: 1-Bromo-4-pentylbenzene as a Higher Density, Lower Refractive Index Alternative to Hexyl Analog

1-Bromo-4-pentylbenzene has a density of 1.272 g/mL and a refractive index of 1.526 at 25°C, compared to 1.18 g/mL and 1.52 for 1-bromo-4-hexylbenzene . This higher density and refractive index can influence the optical and physical properties of final liquid crystal formulations, offering a distinct parameter set for materials design.

Material Science Liquid Crystal Formulation Physical Property Tuning

Commercial Purity Specification: 1-Bromo-4-pentylbenzene Available at Higher Minimum Purity than Hexyl Analog

A major commercial supplier offers 1-bromo-4-pentylbenzene at a minimum purity of 98%, whereas the corresponding 1-bromo-4-hexylbenzene is specified at 95% . This difference in available purity grades can impact the yield and reliability of sensitive synthetic steps, reducing the need for additional purification.

Procurement Quality Control Chemical Sourcing

Validated Application Scenarios for 1-Bromo-4-pentylbenzene Based on Evidence


Liquid Crystal Monomer Synthesis via Suzuki-Miyaura Coupling

1-Bromo-4-pentylbenzene is employed as a key precursor in the synthesis of pentacyclic liquid crystal compounds with CF₂O bonding groups, as demonstrated in CN101631759B. In this process, it undergoes palladium-catalyzed coupling with 3-fluorophenylboronic acid to build extended aromatic cores [1]. The intermediate hydrophobicity (XLogP3=4.8) of the pentyl chain contributes to optimal mesogenic properties, as evidenced by the resulting liquid crystal composition exhibiting a nematic phase with TNI=169°C, Δn=0.257, and Δε=36.7 [1].

Synthesis of 4-Alkyl-4'-cyanobiphenyl Liquid Crystals

This compound is specifically utilized in Suzuki cross-coupling reactions to form 4-alkyl-4'-cyanobiphenyls, a class of molecules widely used as liquid crystals . The reactivity of the para-bromine atom and the specific steric and electronic profile of the pentyl chain make it a preferred substrate over other alkylbromobenzenes for achieving desired mesophase behavior .

Preparation of Grignard Reagents for Further Functionalization

1-Bromo-4-pentylbenzene can be efficiently converted to its corresponding Grignard reagent, serving as a versatile intermediate for introducing the 4-pentylphenyl moiety into more complex structures . The efficiency of this transformation, as reported in synthetic studies, highlights its utility in organic synthesis workflows where precise alkyl chain length is critical for downstream properties .

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